

Application Notes and Protocols for Immunohistochemical Detection of CEACAM5 in Patient Samples

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), also known as CEA or CD66e, is a glycoprotein expressed on the surface of various tumor epithelial cells.[1][2] Its role in cell adhesion, intracellular signaling, and tumor progression has made it a significant biomarker and a promising therapeutic target for antibody-drug conjugates.[1][3][4] Accurate detection of CEACAM5 expression in patient samples via immunohistochemistry (IHC) is crucial for patient stratification and the development of targeted therapies.[5][6] This document provides a detailed protocol for the immunohistochemical staining of CEACAM5 in formalin-fixed, paraffin-embedded (FFPE) human patient tissue samples.

Principle of the Method

Immunohistochemistry allows for the visualization of antigens within tissue sections through the specific binding of an antibody to the target protein.[7] This protocol outlines the sequential application of a primary antibody specific to CEACAM5, followed by a secondary antibody and a detection system that generates a visible signal at the site of antigen-antibody binding.[7] The results are then interpreted using a light microscope.

Materials and Methods



Reagents and Equipment

A comprehensive list of necessary reagents and equipment is provided in the table below.



Reagent/Equipment	Supplier	Catalog No.	Catalog No. Notes	
Primary Antibodies	See Table 2 for details on validated clones.			
Mouse anti- CEACAM5 (Clone: 769)	Sanofi/Agilent	N/A	Validated for clinical trial use.[1][5]	
Mouse anti- CEACAM5 (Clone: CI- P83-1)	Santa Cruz Biotechnology	N/A	Shows good concordance with clone 769.[1][8]	
Rabbit anti-CEACAM5 (Clone: ZR370)	Zeta Corporation	N/A	Recommended for FFPE sections.[7]	
Antigen Retrieval Solution	Agilent	K8005	FLEX Target Retrieval Solution, Low pH.[8]	
Detection Systems				
EnVision FLEX, Mouse, High pH	Agilent	K8000	For use with Dako/Agilent Autostainer.[5][8]	
BOND Polymer Refine Detection	Leica Biosystems	DS9800	For use with Leica BOND III Autostainer. [8]	
Chromogen	Agilent/Leica	N/A	3,3'-Diaminobenzidine (DAB).[8]	
Control Tissues				
Positive Control	Various	N/A	Adenocarcinomas of the colon, lung, stomach.[7][9]	
Negative Control	Various	N/A	Tissues known to be negative for CEACAM5.	
Control Cell Lines				



Positive Control	ATCC	N/A	HPAC (pancreatic), HPAF (pancreatic), MKN-45 (gastric).[8]	
Negative Control	ATCC	N/A	HEK293T.[8]	
Automated IHC Platforms				
Dako/Agilent Autostainer Link 48	Agilent	N/A	[1][8]	
Leica BOND III	Leica Biosystems	N/A	[1][8]	
General Reagents				
Xylene, Ethanol, Hematoxylin	Various	N/A	Standard histology- grade reagents.	

Specimen Preparation

- Fixation: Use 10% neutral buffered formalin for 6 to 72 hours.[10]
- Embedding: Process fixed tissues and embed in paraffin wax.
- Sectioning: Cut FFPE tissue blocks into 4-5 μm sections and mount on positively charged slides.

Immunohistochemistry Protocol

The following protocol is optimized for automated IHC platforms such as the Dako/Agilent Autostainer Link 48 or the Leica BOND III.[1][8]

- Deparaffinization and Rehydration:
 - Deparaffinize slides in xylene.
 - Rehydrate through a series of graded ethanol solutions and finally in distilled water.
- · Antigen Retrieval:



- Perform heat-induced epitope retrieval (HIER) using a low pH target retrieval solution.
- For some antibodies, heating tissue sections in 10mM Tris with 1mM EDTA, pH 9.0, for 45 minutes at 95°C followed by cooling at room temperature for 20 minutes is recommended.
 [9]
- Peroxide Block:
 - Incubate sections with a peroxidase blocking reagent to quench endogenous peroxidase activity.
- Primary Antibody Incubation:
 - Apply the primary anti-CEACAM5 antibody at the optimized dilution (see Table 2).
 - Incubation times may vary from 15 to 30 minutes depending on the antibody and platform used.[8]
- Detection System:
 - Apply the appropriate polymer-based detection system (e.g., EnVision FLEX for mouse primary antibodies or BOND Polymer Refine Detection).[8]
- · Chromogen:
 - Apply a DAB chromogen solution to visualize the antigen-antibody complex. This will result in a brown precipitate at the site of CEACAM5 expression.[8]
- Counterstaining:
 - Counterstain with hematoxylin to visualize cell nuclei.
- · Dehydration and Mounting:
 - o Dehydrate the slides through graded ethanol and clear in xylene.
 - Coverslip using a permanent mounting medium.



Data Presentation

Table 1: Recommended Controls for CEACAM5

<u>Immunohistochemistry</u>

Control Type	Tissue/Cell Line	Expected Result	Reference
Positive Tissue Control	Colorectal Adenocarcinoma	Membranous and/or cytoplasmic staining in tumor cells	[7][9]
Non-small Cell Lung Adenocarcinoma	Membranous and/or cytoplasmic staining in tumor cells	[5][7]	
Gastric Adenocarcinoma	Membranous and/or cytoplasmic staining in tumor cells	[7][8]	
Negative Tissue Control	Normal adjacent tissue	Absence of specific staining	[7]
Positive Cell Line Control	HPAC, HPAF, MKN-45	Positive staining	[8]
Negative Cell Line Control	HEK293T	Negative staining	[8]

Table 2: Validated Anti-CEACAM5 Antibodies and Staining Conditions



Antibody Clone	Host	Platform	Primary Antibody Concentratio n	Incubation Time	Reference
769	Mouse	Dako/Agilent Autostainer Link 48	Not specified	Not specified	[1][5]
CI-P83-1	Mouse	Leica BOND III	0.5 μg/mL (non-CRC), 0.0083 μg/mL (CRC)	15 min	[8]
487609	Not specified	Leica BOND III	0.75 μg/mL (non-CRC), 0.0125 μg/mL (CRC)	15 min	[8]
ZR370	Rabbit	Manual/Auto mated	Not specified	Not specified	[7]
COL-1	Mouse	Manual/Auto mated	1-2 μg/ml	30 min at RT	

CRC: Colorectal Cancer

Interpretation of Results

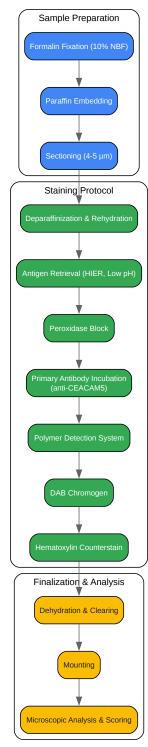
CEACAM5 staining is typically observed in the plasma membrane and/or cytoplasm of tumor cells.[5][11] The staining pattern can be linear or punctate and may involve the basal, lateral, or apical aspects of the cell membrane.[5][12]

A common scoring algorithm defines positive staining as any partial or complete tumor cell plasma membrane staining at an intensity of \geq 2+ on a 0-3+ scale.[5][12] For clinical trial purposes, a high CEACAM5 expression is often defined as \geq 50% of tumor cells staining positive at \geq 2+ intensity.[5][12]



Experimental Workflow Diagram





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